(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group at the 4-position of the imidazole ring and a carbamic acid tert-butyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole: Shares the imidazole core but lacks the carbamic acid tert-butyl ester group.
4,5-Diphenyl-imidazol-1,2,3-triazole: Contains additional phenyl and triazole groups, offering different chemical properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole core with a phenylmethanone group.
Uniqueness
(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carbamic acid tert-butyl ester group makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-(5-phenyl-1H-imidazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-12-15-9-11(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASFTMPTJTULSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885955-96-4 |
Source
|
Record name | tert-butyl N-(4-phenyl-1H-imidazol-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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